molecular formula C8H10F2O2 B1433328 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 1909327-73-6

7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No.: B1433328
CAS No.: 1909327-73-6
M. Wt: 176.16 g/mol
InChI Key: MYWUIPSUJMURKN-UHFFFAOYSA-N
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Description

7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C8H10F2O2 and a molecular weight of 176.16 g/mol . This compound is characterized by its unique bicyclic structure, which includes a carboxylic acid functional group and two fluorine atoms attached to the bicyclic ring system. It is commonly used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Bicyclic Ring: The initial step involves the formation of the bicyclic ring system through a cycloaddition reaction.

    Introduction of Fluorine Atoms: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis and cost-effectiveness.

Chemical Reactions Analysis

7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and specificity, leading to effective inhibition or activation of target pathways. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Compared to other fluorinated bicyclic compounds, 7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid stands out due to its unique structure and reactivity. Similar compounds include:

These comparisons highlight the uniqueness of this compound in terms of its chemical properties and applications.

Properties

IUPAC Name

7,7-difluorobicyclo[4.1.0]heptane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F2O2/c9-8(10)5-2-1-4(7(11)12)3-6(5)8/h4-6H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYWUIPSUJMURKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C2(F)F)CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 2
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 3
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 4
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 5
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid
Reactant of Route 6
7,7-Difluorobicyclo[4.1.0]heptane-3-carboxylic acid

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